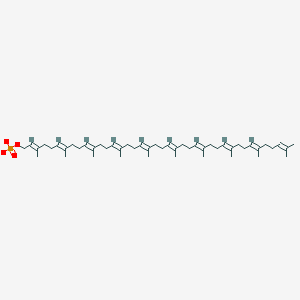

Decaprenol phosphate(2-)

Description

Significance as a Central Lipid Carrier in Bacterial Cell Envelope Biosynthesis

In the realm of bacterial cell wall construction, decaprenol (B3143045) phosphate (B84403) acts as a lipophilic shuttle. It is particularly prominent in the phylum Actinobacteria, most notably in the genus Mycobacterium. In these bacteria, decaprenol phosphate is the primary lipid carrier for the precursors of major cell wall components, including the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex and lipoarabinomannan (LAM). researchgate.netnih.gov

The biosynthesis of these intricate structures begins on the cytoplasmic side of the cell membrane. Here, activated sugar residues are transferred to decaprenol phosphate. For instance, in the formation of the arabinogalactan (B145846) component of the mycobacterial cell wall, the process is initiated by the transfer of a phosphoribosyl pyrophosphate to decaprenyl phosphate, forming 5-phospho-β-ribosyl-1-phosphoryldecaprenol. nih.gov This lipid-linked intermediate is then flipped across the membrane to the periplasmic space, where the sugar moiety is added to the growing polysaccharide chain.

A significant finding is the utilization of decaprenyl phosphate as the lipid carrier for peptidoglycan synthesis in Mycobacterium smegmatis. youtube.com This is a noteworthy deviation from the more common use of undecaprenyl phosphate for this purpose in most other bacteria. nih.gov The process involves the transfer of N-acetylmuramic acid (MurNAc) pentapeptide to decaprenyl phosphate to form Lipid I, followed by the addition of N-acetylglucosamine (GlcNAc) to create Lipid II. This decaprenyl-diphosphate-linked disaccharide-pentapeptide is then translocated across the membrane for incorporation into the growing peptidoglycan layer. youtube.com

The dianionic nature of decaprenol phosphate, denoted as decaprenol phosphate(2-), is the physiologically relevant form at a neutral pH, where the phosphate group is deprotonated. frontiersin.org This negative charge is crucial for its interaction with the enzymes involved in the transfer of the sugar precursors and its orientation within the cell membrane.

Comparative Analysis with Other Polyprenyl Phosphates in Diverse Organisms

Decaprenol phosphate belongs to a larger family of polyprenyl phosphates that serve as lipid carriers in all domains of life. The length of the polyprenyl chain and the saturation of the α-isoprene unit are key distinguishing features among these molecules, dictating their specific roles in different organisms.

In most bacteria, the predominant lipid carrier is undecaprenyl phosphate (C55-P), which consists of eleven isoprene (B109036) units. nih.gov It is the workhorse for the biosynthesis of peptidoglycan, O-antigen lipopolysaccharide, and other cell wall polymers in a wide range of bacterial species. nih.gov

In eukaryotes and archaea, the primary polyprenyl phosphate is dolichol phosphate . wikipedia.org Dolichols are characterized by a saturated α-isoprene unit, a feature absent in the polyprenols of bacteria like decaprenol and undecaprenol. wikipedia.org The chain length of dolichols is also typically longer, ranging from 14 to 24 isoprene units. The principal function of dolichol phosphate in eukaryotes is to act as a carrier of oligosaccharides for the N-glycosylation of proteins in the endoplasmic reticulum, a process distinct from bacterial cell wall synthesis. wikipedia.orgnih.gov Archaea also utilize dolichol phosphates in their glycosylation pathways. nih.gov

The following table provides a comparative overview of these key polyprenyl phosphates:

| Feature | Decaprenol Phosphate | Undecaprenyl Phosphate | Dolichol Phosphate |

| Number of Isoprene Units | 10 | 11 | 14-24 |

| α-Isoprene Unit | Unsaturated | Unsaturated | Saturated |

| Primary Domain(s) | Bacteria (notably Mycobacterium) | Bacteria | Eukarya, Archaea |

| Primary Function | Carrier for peptidoglycan, arabinogalactan, and lipoarabinomannan precursors | Carrier for peptidoglycan and O-antigen precursors | Carrier for oligosaccharides in N-glycosylation |

| Example Organism(s) | Mycobacterium smegmatis, Mycobacterium tuberculosis | Escherichia coli, Staphylococcus aureus | Saccharomyces cerevisiae (yeast), Homo sapiens (humans) |

This comparative analysis highlights the evolutionary adaptation of polyprenyl phosphates for specific biosynthetic pathways within different domains of life, with decaprenol phosphate playing a specialized and essential role in the unique cell wall architecture of mycobacteria and other related prokaryotes.

Properties

Molecular Formula |

C50H81O4P-2 |

|---|---|

Molecular Weight |

777.1 g/mol |

IUPAC Name |

[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] phosphate |

InChI |

InChI=1S/C50H83O4P/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-54-55(51,52)53/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H2,51,52,53)/p-2/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+ |

InChI Key |

XBEJBEIXLWRYBT-CMVHWAPMSA-L |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C |

Origin of Product |

United States |

Decaprenol Phosphate Biosynthetic Pathways

Initial Prenyl Diphosphate (B83284) Synthesis Leading to Decaprenyl Diphosphate

The journey to decaprenyl diphosphate begins with the synthesis of shorter prenyl diphosphate chains. These molecules are constructed through the repeated addition of five-carbon isopentenyl diphosphate (IPP) units to an initial allylic diphosphate. nih.govacs.org This chain elongation is a fundamental process in the biosynthesis of a vast array of isoprenoids. nih.gov

Z-prenyl diphosphate synthases are key enzymes that catalyze the sequential condensation of IPP with an allylic diphosphate, leading to the formation of polyprenyl diphosphates with a Z (cis) configuration at the newly formed double bond. nih.govnih.gov These enzymes are mechanistically and structurally distinct from their E- (trans) prenyltransferase counterparts. nih.govebi.ac.uk The catalytic process involves the binding of the allylic substrate and IPP to the enzyme's active site, followed by the formation of a new carbon-carbon bond. acs.org

Decaprenyl diphosphate synthases exhibit a degree of flexibility in their acceptance of allylic diphosphate substrates. For instance, the enzyme Rv2361c from Mycobacterium tuberculosis can utilize several allylic compounds, including geranyl diphosphate (GPP), neryl diphosphate (NPP), ω,E,E-farnesyl diphosphate (ω,E,E-FPP), ω,E,Z-farnesyl diphosphate (ω,E,Z-FPP), and ω,E,E,E-geranylgeranyl diphosphate (ω,E,E,E-GGPP). nih.govnih.gov However, it does not show activity with dimethylallyl diphosphate (DMAPP). nih.gov

The kinetic parameters reveal a preference for certain substrates. The Km value for IPP is 89 μM. nih.govnih.gov The catalytic efficiency, as indicated by the Kcat/Km value, is significantly higher when ω,E,Z-FPP is the allylic acceptor, suggesting it is the preferred natural substrate in vivo. nih.govnih.gov This finding supports the sequential action of ω,E,Z-farnesyl diphosphate synthase (Rv1086) and decaprenyl diphosphate synthase (Rv2361c) in the biosynthesis of decaprenyl phosphate (B84403) in M. tuberculosis. nih.govnih.gov

Table 1: Michaelis Constants (Km) of Rv2361c for Various Substrates

| Substrate | Km (μM) |

|---|---|

| Isopentenyl diphosphate (IPP) | 89 nih.govnih.gov |

| Geranyl diphosphate (GPP) | 490 nih.govnih.gov |

| Neryl diphosphate (NPP) | 29 nih.govnih.gov |

| ω,E,E-Farnesyl diphosphate (ω,E,E-FPP) | 84 nih.govnih.gov |

| ω,E,Z-Farnesyl diphosphate (ω,E,Z-FPP) | 290 nih.govnih.gov |

| ω,E,E,E-Geranylgeranyl diphosphate (ω,E,E,E-GGPP) | 40 nih.govnih.gov |

Like other prenyl diphosphate synthases, decaprenyl diphosphate synthases have an absolute requirement for divalent cations for their activity. nih.govnih.gov These cations, typically Mg2+, are crucial for coordinating the diphosphate groups of the substrates within the active site, thereby facilitating the catalytic reaction. nih.gov The activity of Rv2361c is maximal in the presence of Mg2+. nih.gov While Mn2+ can also support activity, it does so at a reduced rate. nih.gov Other divalent cations like Zn2+ and Ca2+ are largely ineffective. nih.gov The complete loss of activity upon the addition of EDTA, a chelating agent, confirms the essential role of these divalent cations. nih.gov Furthermore, the activity of Rv2361c is enhanced by the presence of detergents and dithiothreitol. nih.govnih.gov

Table 2: Effect of Divalent Cations on Rv2361c Activity

| Divalent Cation | Effect on Activity |

|---|---|

| Mg2+ | Supports maximal activity nih.gov |

| Mn2+ | Supports activity at a reduced rate nih.gov |

| Zn2+ | Little to no activity supported nih.gov |

| Ca2+ | Little to no activity supported nih.gov |

| EDTA | Abolishes activity nih.gov |

The open reading frame Rv2361c in the Mycobacterium tuberculosis H37Rv genome encodes a decaprenyl diphosphate synthase. nih.govnih.gov This enzyme has been purified to near homogeneity and its product confirmed as decaprenyl diphosphate. nih.govnih.gov Rv2361c is a Z-prenyl diphosphate synthase that plays a pivotal role in the biosynthesis of decaprenyl phosphate, a precursor for essential cell wall components like the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan. nih.govnih.gov The enzyme exhibits an optimal pH range of 7.5 to 8.5. nih.govnih.gov The characterization of Rv2361c was a significant step in elucidating the decaprenyl phosphate biosynthetic pathway in M. tuberculosis, revealing its preference for an allylic diphosphate primer with a Z-configured α-isoprene unit. nih.govnih.gov

Pathway for Decaprenyl Phosphoryl-Ribose Formation

Following the synthesis of decaprenyl phosphate, it can be further modified, for instance, by the addition of a ribose moiety to form decaprenyl phosphoryl-ribose. This is a key step in the pathway leading to the formation of decaprenylphosphoryl arabinofuranose, the donor of arabinofuranosyl residues for the mycobacterial arabinan (B1173331). nih.govnih.gov

The formation of decaprenyl phosphoryl-ribose involves the transfer of a phosphoribosyl group from a donor molecule. In this pathway, 5-phosphoribosyl 1-pyrophosphate (PRPP) serves as the glycosyl donor. nih.govnih.gov An enzyme, likely a 5-phospho-α-d-ribose-1-diphosphate-decaprenyl-phosphate 5-phosphoribosyltransferase, catalyzes the transfer of the 5-phosphoribosyl group from PRPP to decaprenyl phosphate, resulting in the formation of decaprenylphosphoryl-β-d-5-phosphoribose. nih.gov This intermediate is then dephosphorylated to yield decaprenylphosphoryl-β-d-ribose. nih.govnih.gov This sequence of events highlights the crucial role of PRPP in initiating the glycosylation of the decaprenyl phosphate carrier lipid.

Decaprenyl-Phosphate Phosphoribosyltransferase Activity (EC 2.4.2.45, Rv3806)

A key enzymatic step in the formation of arabinose donors for the mycobacterial cell wall is catalyzed by decaprenyl-phosphate phosphoribosyltransferase, also known as DPPR synthase or Rv3806 in Mycobacterium tuberculosis. qmul.ac.ukwikipedia.orgwikiwand.com This enzyme facilitates the transfer of a 5-phosphoribosyl group from 5-phospho-α-D-ribose 1-diphosphate (PRPP) to decaprenyl phosphate. qmul.ac.ukcapes.gov.br The reaction produces trans,octacis-decaprenylphospho-β-D-ribofuranose 5-phosphate and diphosphate. qmul.ac.uk

This enzymatic activity requires the presence of Mg2+ and has been isolated and characterized from Mycobacterium tuberculosis. qmul.ac.ukgenome.jp While its primary substrate is decaprenyl phosphate, the enzyme has demonstrated some activity with other polyprenyl phosphates. qmul.ac.ukgenome.jp The gene encoding this enzyme, Rv3806, has been identified and actively expressed, confirming its role as the first committed enzyme in the synthesis of decaprenylphosphoryl-D-arabinose. wikipedia.org

Table 1: Properties of Decaprenyl-Phosphate Phosphoribosyltransferase (Rv3806)

| Property | Description | References |

|---|---|---|

| EC Number | 2.4.2.45 | qmul.ac.ukwikipedia.orgwikiwand.com |

| Systematic Name | trans,octacis-decaprenylphospho-β-D-ribofuranose 5-phosphate:diphosphate phospho-α-D-ribosyltransferase | qmul.ac.ukwikiwand.com |

| Reaction | trans,octacis-decaprenyl phosphate + 5-phospho-α-D-ribose 1-diphosphate ⇌ trans,octacis-decaprenylphospho-β-D-ribofuranose 5-phosphate + diphosphate | qmul.ac.uk |

| Cofactor | Mg2+ | qmul.ac.ukgenome.jp |

| Source Organism | Mycobacterium tuberculosis | qmul.ac.ukwikipedia.orggenome.jp |

| Gene | Rv3806 | qmul.ac.ukwikipedia.orgwikiwand.com |

Dephosphorylation of 5'-Phosphoribosyl-Monophospho-Decaprenol by Specific Phosphatases (e.g., Rv3807)

Following the action of Rv3806, the resulting 5'-phosphoribosyl-monophospho-decaprenol undergoes a crucial dephosphorylation step. This reaction is the committed step in the pathway leading to the formation of decaprenyl-phospho-ribose. capes.gov.br The enzyme responsible for this dephosphorylation is a putative phospholipid phosphatase, identified as Rv3807 in Mycobacterium tuberculosis. capes.gov.br This step is essential as it prepares the molecule for the subsequent epimerization process. capes.gov.brnih.gov The removal of the 5' phosphate group from decaprenylphosphoryl-β-D-5-phosphoribose yields decaprenylphosphoryl-β-D-ribose (DPR). nih.govnih.gov

Biosynthesis of Decaprenyl Phosphoryl-Arabinose

The conversion of the ribose moiety to arabinose is a critical transformation in the biosynthesis of the mycobacterial cell wall, as arabinose is the form required for the construction of arabinogalactan (B145846) and lipoarabinomannan. capes.gov.brnih.gov

Enzymatic Conversion of Decaprenyl Phosphoryl-Ribose by 2'-Epimerase (e.g., Rv3790/Rv3791)

The epimerization of decaprenyl phosphoryl-ribose (DPR) to decaprenyl phosphoryl-arabinose (DPA) is a unique two-step process catalyzed by a heteromeric 2'-epimerase. capes.gov.brnih.govresearchgate.net In Mycobacterium tuberculosis, this epimerase is composed of two proteins, Rv3790 (DprE1) and Rv3791 (DprE2). nih.govnih.gov Neither protein alone is sufficient to catalyze the full epimerization. nih.govresearchgate.net

The proposed mechanism involves an initial oxidation of the hydroxyl group at the 2' position of the ribose in DPR to form an intermediate, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). nih.govnih.gov This is followed by a reduction of the keto group to form decaprenylphosphoryl-β-D-arabinofuranose (DPA). nih.govnih.gov This epimerization at the lipid-linked sugar level is a novel biochemical transformation. nih.gov The essentiality of this enzyme complex has been demonstrated, making it a significant target for antitubercular drugs. researchgate.netnih.govplos.org

Table 2: Key Enzymes in

| Enzyme | Gene (in M. tuberculosis) | EC Number | Function | References |

|---|---|---|---|---|

| Decaprenyl-phosphate phosphoribosyltransferase | Rv3806 | 2.4.2.45 | Transfers 5-phosphoribosyl group to decaprenyl phosphate | qmul.ac.ukwikipedia.orgwikiwand.com |

| Putative Phospholipid Phosphatase | Rv3807 | - | Dephosphorylates 5'-phosphoribosyl-monophospho-decaprenol | capes.gov.br |

| Decaprenyl-phospho-ribose 2'-epimerase | Rv3790/Rv3791 (DprE1/DprE2) | - | Converts decaprenyl phosphoryl-ribose to decaprenyl phosphoryl-arabinose | nih.govcapes.gov.brnih.gov |

Functional Significance as the Activated D-Arabinose Donor in Mycobacteria

Decaprenyl phosphoryl-arabinose (DPA) is the sole known donor of D-arabinofuranosyl residues for the biosynthesis of the major cell wall polysaccharides in mycobacteria, namely arabinogalactan and lipoarabinomannan. capes.gov.brnih.govnih.govresearchgate.net These polysaccharides are fundamental to the structural integrity and pathogenicity of mycobacteria. researchgate.netresearchgate.net

Arabinogalactan is covalently linked to peptidoglycan and mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan complex that is a hallmark of the mycobacterial cell envelope. nih.govnih.govnih.gov Lipoarabinomannan is a critical lipoglycan that plays a role in the interaction between the bacterium and the host immune system. researchgate.netresearchgate.net The arabinan domains of both of these complex carbohydrates are constructed by arabinosyltransferases that utilize DPA as the activated sugar donor. nih.govcapes.gov.br The essentiality of DPA synthesis underscores its critical role in mycobacterial viability and pathogenesis. researchgate.netplos.org

Mechanistic Roles of Decaprenol Phosphate in Bacterial Cell Wall Glycoconjugate Assembly

Involvement in Mycobacterial Peptidoglycan Synthesis

Peptidoglycan is a fundamental structural polymer of the bacterial cell wall, providing rigidity and counteracting internal osmotic pressure. frontiersin.org The biosynthesis of this essential macromolecule involves a series of cytoplasmic and membrane-associated steps, with decaprenol (B3143045) phosphate (B84403) serving as a key lipid carrier in the membrane-bound phase.

In a departure from many other bacteria that utilize undecaprenyl phosphate (a C55 isoprenoid), Mycobacterium smegmatis has been shown to employ decaprenol phosphate as the lipid carrier for peptidoglycan synthesis. nih.gov The process begins in the cytoplasm with the synthesis of UDP-N-acetylmuramyl-pentapeptide. This hydrophilic precursor is then anchored to the cell membrane through its attachment to decaprenol phosphate.

This crucial first membrane step is the formation of decaprenyl-diphosphoryl-N-acetylmuramyl-pentapeptide, a molecule commonly referred to as Lipid I. nih.govnih.govnih.gov Subsequently, a molecule of N-acetylglucosamine (GlcNAc) is added to Lipid I, resulting in the formation of decaprenyl-diphosphoryl-disaccharide-pentapeptide, known as Lipid II. nih.gov Lipid II is the complete monomeric building block of peptidoglycan. It is then translocated across the cytoplasmic membrane to the periplasmic space, where the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan polymer.

Structural analyses of Lipid I and Lipid II isolated from M. smegmatis have definitively identified the lipid moiety as decaprenyl phosphate. nih.gov This finding was significant as it was the first report of a bacterium utilizing a prenyl phosphate other than undecaprenyl phosphate for this purpose. nih.gov

The initial transfer of the muramyl peptide precursor from its water-soluble UDP-activated form to the lipid carrier is catalyzed by an integral membrane phosphoglycosyltransferase. In mycobacteria, this enzyme is known as MurX, which is homologous to the MraY translocase found in other bacteria. nih.govcambridge.org

MraY is a polytopic membrane protein that facilitates the transfer of the phospho-N-acetylmuramoyl-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier, in this case, decaprenyl phosphate. nih.govresearchgate.net This reaction results in the formation of Lipid I and the release of UMP. nih.gov The MurX/MraY-catalyzed reaction is a critical, committing step in the membrane-associated phase of peptidoglycan synthesis. The essentiality of this enzyme makes it a promising target for the development of novel antibacterial agents. nih.govnih.gov

Contribution to Arabinogalactan (B145846) Biosynthesis

Arabinogalactan is a major polysaccharide component of the mycobacterial cell wall, covalently linked to both peptidoglycan and the outer mycolic acid layer, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. nih.govnih.gov The biosynthesis of this complex polysaccharide is also heavily reliant on decaprenol phosphate.

The assembly of arabinogalactan begins with the formation of a specific linker unit that connects it to the peptidoglycan layer. This process is initiated in the cytoplasm with the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from its UDP-activated donor, UDP-GlcNAc, to decaprenol phosphate. cambridge.orgoup.com This reaction is catalyzed by a GlcNAc-1-phosphate transferase, such as WecA. cambridge.org

Following the initial transfer of GlcNAc-1-P, a rhamnose residue is added from a dTDP-rhamnose donor, completing the lipid-linked linker unit, decaprenyl-diphosphoryl-GlcNAc-rhamnose. cambridge.orgoup.com This entire linker unit is then further elongated with galactose and arabinose residues before being transferred as a complete unit to the peptidoglycan.

The arabinan (B1173331) domains of arabinogalactan are composed exclusively of D-arabinofuranose (Araf) residues. The sole donor for these arabinofuranosyl residues in mycobacteria is decaprenylphosphoryl-β-D-arabinofuranose (DPA). nih.govnih.govresearchgate.net The biosynthesis of DPA itself is a unique multi-step process that occurs at the lipid-linked level.

The pathway begins with the transfer of 5-phosphoribose 1-diphosphate (pRpp) to decaprenol phosphate, forming decaprenylphosphoryl-β-D-5-phosphoribose. This is then dephosphorylated to yield decaprenylphosphoryl-β-D-ribose (DPR). nih.govnih.govresearchgate.net A two-step epimerization process, catalyzed by the DprE1/DprE2 enzyme complex, converts DPR into DPA. epfl.chuniprot.org DprE1, a decaprenylphosphoryl-beta-D-ribose 2'-oxidase, first oxidizes DPR to an unstable keto intermediate, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). nih.govnih.govresearchgate.net This intermediate is then reduced by DprE2 to form the final product, DPA. nih.govnih.gov This epimerization at the lipid-linked level is a distinctive feature of mycobacterial cell wall synthesis. nih.govnih.govresearchgate.net

Once synthesized, DPA serves as the activated sugar donor for a variety of arabinosyltransferases that are responsible for the elongation and branching of the arabinan chains of arabinogalactan. nih.govtaylorandfrancis.com These enzymes catalyze the transfer of arabinofuranosyl residues from DPA to specific positions on the growing arabinogalactan polymer.

For instance, the enzyme AftC has been identified as a branching α(1→3) arabinofuranosyltransferase, which creates crucial branch points in the arabinan structure. nih.gov Other arabinofuranosyltransferases, such as EmbA and EmbB, are also involved in the polymerization of arabinan and are the targets of the anti-tuberculosis drug ethambutol. nih.gov The coordinated action of these various DPA-dependent arabinosyltransferases ultimately leads to the formation of the complex, highly branched arabinan domains of the mature arabinogalactan.

Participation in Lipoarabinomannan (LAM) and Lipomannan (LM) Assembly

Decaprenol phosphate is a crucial lipid carrier molecule in the biosynthesis of the complex cell wall glycoconjugates, lipoarabinomannan (LAM) and lipomannan (LM), in mycobacteria. These molecules are anchored in the cell membrane and play significant roles in the structural integrity of the cell wall and in the interaction between the bacterium and its host. nih.gov The assembly of both LM and LAM is a multi-step process that relies on the transport of monosaccharide units across the cell membrane, a function facilitated by decaprenol phosphate.

LM and LAM are structurally related, with both sharing a mannan (B1593421) core. nih.gov This core is built upon a phosphatidyl-myo-inositol (PI) anchor. PIMs (phosphatidylinositol mannosides), which are themselves anchored in the plasma membrane, serve as the foundation for the elongation of the mannan backbone. nih.gov LAM is essentially an elaborated form of LM, featuring an additional large arabinan domain attached to the mannan core. nih.gov

Transport of Mannopyranosyl Residues for Mannan Core Formation

The biosynthesis of the mannan core of both LM and LAM involves the sequential addition of mannose residues. Decaprenol phosphate acts as a carrier for these mannose units in the form of decaprenol-phosphate-mannose (DPM). This lipid-linked sugar donor is synthesized in the cytoplasm from GDP-mannose and decaprenol phosphate.

The process begins with the transfer of mannose from DPM to the growing mannan chain. This elongation occurs at the periplasmic face of the cell membrane. The mannan core consists of an α(1→6)-linked backbone with α(1→2)-linked mannose branches. nih.gov The assembly of this intricate structure is a highly regulated process involving multiple mannosyltransferases.

| Component | Description | Role in Mannan Core Formation |

| Decaprenol phosphate | A C50 isoprenoid lipid carrier. | Transports mannopyranosyl residues across the cell membrane. |

| Decaprenol-phosphate-mannose (DPM) | The activated form of mannose linked to decaprenol phosphate. | Serves as the donor of mannose units for the elongation of the mannan core. |

| Mannosyltransferases | Enzymes that catalyze the transfer of mannose from DPM to the growing mannan chain. | Responsible for the formation of the specific α(1→6) and α(1→2) linkages in the mannan core. |

| Phosphatidylinositol mannosides (PIMs) | Glycolipids that act as the initial acceptor for mannan chain elongation. | Provide the anchor and foundation for the synthesis of LM and LAM. nih.gov |

Decaprenol Phosphate-Mediated Arabinosylation in LAM Biosynthesis

Following the formation of the mannan core of LM, the biosynthesis of LAM proceeds with the addition of a large arabinan domain. This process, known as arabinosylation, is also dependent on decaprenol phosphate. In this case, decaprenol phosphate carries arabinofuranose (Araf) residues in the form of decaprenyl-phospho-arabinose (DPA). nih.gov

DPA is the sole known donor of Araf for the synthesis of the arabinan domains of both LAM and another major cell wall component, arabinogalactan (AG). nih.govnih.gov The synthesis of DPA itself is a critical step, originating from the pentose (B10789219) phosphate pathway. nih.gov

The Emb proteins, specifically EmbA, EmbB, and EmbC, are membrane-associated arabinosyltransferases that play a crucial role in the arabinosylation process. nih.gov Research has shown that these proteins exhibit specificity for their respective glycoconjugate acceptors. Inactivation of the embC gene in Mycobacterium smegmatis leads to a halt in LAM synthesis, but not AG synthesis, indicating that EmbC is specifically involved in the arabinosylation of the mannan core of LM to form LAM. nih.gov This suggests that the Emb proteins can differentiate between the galactan acceptor for AG and the mannan acceptor for LAM. nih.gov

The arabinan domain of LAM is a complex structure, and its precise assembly is critical for the function of the molecule. The transfer of arabinose units from DPA by the Emb proteins results in the characteristic branched arabinan structure of LAM.

| Molecule | Function | Associated Enzymes |

| Decaprenol phosphate | Lipid carrier for arabinofuranose residues. | - |

| Decaprenyl-phospho-arabinose (DPA) | Activated arabinose donor for LAM biosynthesis. nih.gov | Synthesized via the pentose phosphate pathway. nih.gov |

| Lipoarabinomannan (LAM) | A major mycobacterial cell wall glycoconjugate. | Assembled through the arabinosylation of Lipomannan. nih.gov |

| Arabinogalactan (AG) | Another key mycobacterial cell wall polysaccharide. | Also utilizes DPA for its arabinan domain synthesis. nih.gov |

| EmbA, EmbB, EmbC | Membrane-bound arabinosyltransferases. | Catalyze the transfer of arabinose from DPA to the growing arabinan chains of LAM and AG. nih.gov |

Regulation and Metabolic Integration of Decaprenol Phosphate Pathways

Cellular Pool Levels and Dynamics of Decaprenol (B3143045) Phosphate (B84403) and its Derivatives

Decaprenol phosphate is a low-abundance lipid within the cell, and its availability can be a rate-limiting factor for the synthesis of the cell wall. nih.gov In bacteria, polyprenyl phosphates, including decaprenol phosphate, act as carriers for activated saccharides, a crucial step in the creation of various cell wall polymers. nih.gov While specific quantitative data on the cellular pool levels of decaprenol phosphate are not extensively detailed in the provided search results, it is established that these levels are carefully controlled.

The dynamics of the decaprenol phosphate pool are significantly influenced by the demand for cell wall precursors. For instance, in Corynebacterium glutamicum, the inhibition of the enzyme DprE1, which is involved in the synthesis of decaprenyl-phosphoarabinose (DPA), leads to an accumulation of its precursor, decaprenyl-phosphoribose (DPR). nih.gov This accumulation disrupts the recycling of decaprenol phosphate, making it unavailable for other essential biosynthetic pathways like peptidoglycan synthesis. nih.gov This highlights the delicate balance required in the supply of decaprenol phosphate for different biosynthetic routes. nih.gov

The table below summarizes the key molecules and their roles in the dynamics of the decaprenol phosphate pool.

| Molecule | Role | Impact on Decaprenol Phosphate Pool |

| Decaprenol phosphate | Carrier of activated saccharides for cell wall synthesis. nih.gov | Its availability is often rate-limiting for cell wall biosynthesis. nih.gov |

| Decaprenyl-phosphoribose (DPR) | Precursor to DPA. nih.gov | Accumulation can halt the recycling of decaprenol phosphate. nih.gov |

| Decaprenyl-phosphoarabinose (DPA) | Essential for the synthesis of arabinan (B1173331) components of the cell wall. nih.gov | Its synthesis is a major consumer of the decaprenol phosphate pool. nih.gov |

| Lipid II | A lipid-linked intermediate in peptidoglycan synthesis. nih.gov | Its formation is dependent on the availability of polyprenyl phosphates. nih.gov |

Regulatory Mechanisms Governing Decaprenol Phosphate Availability for Cell Wall Synthesis

The availability of decaprenol phosphate for cell wall synthesis is tightly regulated to ensure the integrity of this essential bacterial structure. A key regulatory aspect is the recycling of decaprenol phosphate after it has delivered its saccharide cargo. nih.gov Any disruption in this recycling process can have lethal consequences for the cell. nih.gov

One demonstrated regulatory mechanism involves the expression of enzymes responsible for decaprenol phosphate synthesis. In C. glutamicum, overexpression of UppS, a decaprenylphosphate synthase, was shown to increase resistance to benzothiazinones (BTZs), a class of drugs that inhibit DprE1. nih.gov This increased production of decaprenol phosphate compensates for the block in its recycling caused by the drug, thereby ensuring a sufficient supply for cell wall biosynthesis. nih.gov

Furthermore, studies in Bacillus licheniformis and Bacillus subtilis have revealed a close interrelationship between the synthesis of peptidoglycan and teichoic acids, both of which utilize a shared pool of polyprenol phosphate. nih.gov This suggests a coordinated regulation where the synthesis of one polymer can be influenced by the nucleotide precursors of the other, indicating a competitive and balanced utilization of the limited polyprenol phosphate pool. nih.gov

Interplay with Broader Isoprenoid Metabolism and Cellular Energy Status

The synthesis of decaprenol phosphate is intrinsically linked to the broader isoprenoid metabolism of the cell. Isoprenoids are a large and diverse class of organic molecules derived from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov In plants, these precursors are synthesized through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and mitochondria, and the methylerythritol phosphate (MEP) pathway in the plastids. nih.gov While the specific pathways in mycobacteria are not detailed in the provided results, the fundamental reliance on IPP and DMAPP as building blocks is a conserved feature.

The regulation of these upstream pathways directly impacts the availability of precursors for decaprenol phosphate synthesis. For example, the MVA pathway is subject to feedback inhibition by IPP and DMAPP, and its rate-limiting enzyme, HMG-CoA reductase, is regulated at multiple levels. nih.gov This intricate regulation ensures that the production of isoprenoid precursors is balanced with the cell's metabolic needs.

The cellular energy status also plays a crucial role. The synthesis of IPP and DMAPP via the MVA pathway begins with acetyl-CoA, a central molecule in cellular metabolism. nih.gov Therefore, the availability of acetyl-CoA, which is influenced by processes like glycolysis and fatty acid metabolism, can directly affect the flux through the isoprenoid pathway and, consequently, the synthesis of decaprenol phosphate. nih.gov The enzymatic steps in decaprenol phosphate synthesis itself, such as the condensation reactions catalyzed by prenyl diphosphate synthases, are also dependent on cellular energy in the form of ATP and require divalent cations like Mg2+ for optimal activity. nih.gov

Advanced Research Methodologies and Chemical Biology Applications

Analytical Techniques for Decaprenol (B3143045) Phosphate (B84403) and its Metabolic Intermediates

Chromatographic Separations (e.g., HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of decaprenol phosphate and its intermediates. Reversed-phase ion-pair HPLC is a particularly effective method for separating polyprenyl phosphate oligomerhomologues. researchgate.net This technique utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase containing an ion-pairing agent, such as tetrabutylammonium (B224687) phosphate. researchgate.net The ion-pairing agent forms a neutral complex with the negatively charged phosphate group of the lipid, allowing for its retention and separation on the reversed-phase column.

The composition of the mobile phase, including the concentration of the organic solvent (e.g., acetonitrile) and the pH and concentration of the buffer, are critical parameters that are optimized to achieve effective separation. helixchrom.comnih.gov Detection is often accomplished using UV detectors, as the double bonds in the polyprenyl chain absorb UV light. researchgate.net For compounds lacking a strong chromophore, or for enhanced sensitivity, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be employed. helixchrom.com These methods are compatible with a wide range of analytical conditions and can be used for the simultaneous determination of various nucleotides and their phosphates in biological extracts. helixchrom.comnih.gov

A typical application involves the extraction of lipids from a biological sample, followed by HPLC analysis to quantify the amount of decaprenol phosphate present. nih.gov This has been crucial in studies of Mycobacterium tuberculosis, where the concentration of decaprenyl diphosphate (B83284), a precursor, was shown to influence the chain length of the final product synthesized by its enzymes. nih.govnih.gov

Table 1: Exemplar HPLC Parameters for Phosphate Compound Analysis

| Parameter | Setting | Purpose |

| Column | Reversed-Phase C18 | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile - Phosphate Buffer (e.g., 30:70 v/v) nih.gov | Elution and separation of analytes. |

| Ion-Pairing Agent | Tetrabutylammonium salts researchgate.netnih.gov | Neutralizes the charge on the phosphate group for retention on the C18 column. |

| Flow Rate | 1.0 mL/minute nih.gov | Controls the speed of separation. |

| Detection | UV (e.g., 230 nm) nih.gov or ELSD helixchrom.com | Quantification of the separated compounds. |

| Column Temperature | 40°C nih.gov | Ensures reproducibility of retention times. |

Mass Spectrometry Approaches for Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of decaprenol phosphate and its metabolic relatives. Due to the lability of the phosphate group, specialized MS techniques are often required. nih.gov

In studies of phosphopeptides, which share the challenge of a labile phosphate group, collision-induced dissociation (CID) often leads to a dominant neutral loss of the phosphate group. nih.gov While this can be a characteristic feature, it reduces the amount of sequence-informative fragmentation. nih.gov To overcome this, methods like MS3 and multistage activation (MSA) can be used to generate further fragments from the ion that has lost the phosphate group. nih.gov Electron-driven dissociation methods, such as electron capture dissociation (ECD) and electron transfer dissociation (ETD), are also valuable as they tend to preserve the phosphate linkage while cleaving the backbone of the molecule, providing more detailed structural information. nih.gov

In the context of mycobacterial lipid synthesis, MS has been used to analyze the products of enzymes involved in decaprenyl phosphate synthesis. nih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) allows for the separation of different polyprenyl phosphate species followed by their immediate identification based on their mass-to-charge ratio (m/z). This is crucial for identifying intermediates and final products in complex enzymatic reactions. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Phosphorus-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of molecules, including decaprenol phosphate. hyphadiscovery.comresearchgate.net While ¹H and ¹³C NMR provide information about the carbon-hydrogen framework of the polyprenyl chain, ³¹P NMR is uniquely suited for studying phosphorus-containing compounds. oxinst.comslideshare.net

³¹P NMR is highly effective for several reasons: the ³¹P nucleus has a natural abundance of 100%, a nuclear spin of ½, and is highly receptive, making it one of the easier nuclei to study. oxinst.com The resulting spectra are often simple because there are typically few phosphorus atoms in a molecule. oxinst.com The chemical shift in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, allowing researchers to distinguish between different phosphate-containing species, such as monophosphates, diphosphates, and phosphodiesters. oxinst.comcatalysis.runih.gov The shape of the spectral lines and the chemical shift anisotropy in solid-state ³¹P NMR can provide information about the local environment of the phosphorus atom, including the distortion of the PO₄ tetrahedron. catalysis.ruresearchgate.net

For complete structural confirmation, a suite of 2D NMR experiments is often employed, including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings through bonds. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, which is crucial for piecing together the molecular structure. hyphadiscovery.comnih.gov

¹H-¹⁵N HMBC: Can be used when nitrogen is present in related structures or probes. nih.gov

These techniques, often performed on high-field instruments with cryoprobes, can provide definitive structural assignment with very small amounts of material (as little as 10-30 µg). hyphadiscovery.com

Table 2: Key NMR Techniques for Decaprenol Phosphate Characterization

| NMR Experiment | Information Gained |

| ¹H NMR | Provides information on the number and electronic environment of protons in the polyprenyl chain. slideshare.net |

| ¹³C NMR | Reveals the carbon skeleton of the molecule. hyphadiscovery.com |

| ³¹P NMR | Directly probes the phosphorus atom, identifying its oxidation state and bonding environment (e.g., monophosphate vs. diphosphate). oxinst.comcatalysis.ru |

| 2D COSY | Maps proton-proton spin-spin couplings, helping to trace out the isoprenoid units. hyphadiscovery.com |

| 2D HSQC/HMBC | Correlates protons with carbons, enabling the complete assignment of the carbon skeleton and the position of the phosphate group. hyphadiscovery.comnih.gov |

Advanced Spectroscopic Imaging for Cellular Localization and Dynamics

Visualizing the subcellular location and dynamic behavior of decaprenol phosphate is key to understanding its function. Since the molecule itself is not fluorescent, this is achieved using fluorescently labeled analogues or probes. nih.govnih.gov Fluorescence microscopy imaging is a powerful technique for studying lipid membranes and their organization into domains. nih.gov

The design of fluorescent probes for lipids is a rapidly advancing field. nih.gov These probes often consist of a fluorophore (a molecule that emits light) attached to a lipid-like structure that targets it to specific membranes or organelles. nih.gov For instance, probes can be designed to partition into specific lipid phases, such as liquid-ordered (Lo) versus liquid-disordered (Ld) phases, allowing for the visualization of membrane heterogeneity. nih.gov Environment-sensitive fluorophores, whose emission properties (like wavelength or intensity) change based on the local environment's polarity or viscosity, are particularly useful for studying the biophysical properties of the membranes where decaprenol phosphate resides. nih.govacs.org

These fluorescent probes can be introduced into living cells, and their localization can be tracked using techniques like confocal microscopy. mdpi.com This allows researchers to observe where decaprenol phosphate analogues accumulate, for example, in the plasma membrane or within specific organelles, and how their distribution changes in response to cellular signals. mdpi.com

Chemical Biology Approaches for Pathway Probing and Modulation

Design and Synthesis of Decaprenol Phosphate Analogues and Probes

To probe the biological pathways involving decaprenol phosphate, chemists design and synthesize a variety of analogues and probes. nih.govnih.gov These synthetic molecules mimic the natural compound but contain modifications that allow for detection or functional perturbation.

A common strategy involves creating a general scaffold, such as an amine-derivatized isoprenoid, which can then be easily modified to create a library of functionalized phosphoisoprenoids. nih.gov This approach overcomes the need for a separate multi-step synthesis for each new analogue. nih.gov

Types of analogues and their applications include:

Fluorescent Analogues: As discussed above, these have a fluorescent reporter group attached. They are used for imaging the uptake and localization of isoprenoids in cells and even whole organisms. acs.orgnih.gov

Radiolabeled Analogues: Incorporating a radioactive isotope, such as ¹⁴C, allows for highly sensitive quantification of the uptake and metabolism of the analogue using techniques like liquid scintillation spectrometry. nih.gov

Photo-crosslinking Probes: These analogues contain a photo-activatable group (like a diazirine). When exposed to UV light, the probe forms a covalent bond with nearby interacting proteins, allowing for their identification by mass spectrometry. nih.gov

Structurally Modified Analogues: Synthesizing polyprenyl phosphates with variations in chain length or stereochemistry is crucial for studying the substrate specificity of enzymes in a biosynthetic pathway. nih.gov For example, studies on the biosynthesis of Salmonella O-specific polysaccharide used a series of modified polyprenyl phosphates to determine that the correct stereochemistry of the isoprenic units closest to the phosphate group was essential for enzyme activity. nih.gov

These chemical biology tools are essential for identifying the proteins that interact with decaprenol phosphate, understanding the structural requirements of the enzymes that process it, and ultimately, for elucidating its complex roles in cellular function. nih.govnih.govnih.gov

Metabolic Engineering Strategies Targeting Decaprenol Phosphate Pathways

Metabolic engineering provides powerful tools to manipulate the decaprenol phosphate pathway for various research and biotechnological purposes. These strategies aim to alter the flux of metabolites through the pathway by modifying the genetic makeup of the organism.

A primary strategy in metabolic engineering is the direct manipulation of the genes that code for the enzymes of the decaprenol phosphate biosynthetic pathway. This can involve the overexpression or deletion of specific genes to increase or block the production of decaprenyl phosphate and its precursors.

For example, in Mycobacterium tuberculosis, the genes Rv1086 (ω,E,Z-farnesyl diphosphate synthase) and Rv2361c (decaprenyl diphosphate synthase) have been identified as acting sequentially in the synthesis of decaprenyl diphosphate. nih.govnih.gov Overexpression of these genes in a host organism like E. coli can lead to increased production of decaprenyl diphosphate, which can be valuable for in vitro studies of the enzymes that utilize this molecule. Conversely, creating knockout mutants of these genes in M. tuberculosis can help to elucidate the essentiality of the decaprenol phosphate pathway for the bacterium's viability and pathogenesis.

The table below lists key genes involved in decaprenol phosphate biosynthesis that are targets for genetic manipulation.

| Gene | Encoded Enzyme | Organism | Potential Manipulation |

| Rv1086 | ω,E,Z-Farnesyl diphosphate synthase | Mycobacterium tuberculosis | Overexpression for increased precursor supply; Knockout to study pathway essentiality |

| Rv2361c | Decaprenyl diphosphate synthase | Mycobacterium tuberculosis | Overexpression for increased decaprenyl diphosphate production; Knockout to study pathway essentiality |

| Information based on research in M. tuberculosis nih.govnih.gov |

Modulating the metabolic flux through the decaprenol phosphate pathway is crucial for studying its regulation and its role in cellular processes. This can be achieved through various strategies beyond simple gene overexpression or deletion.

Another strategy involves the use of inducible promoters to control the expression of key biosynthetic genes. This allows researchers to turn the pathway on or off at specific times, providing temporal control over decaprenol phosphate production. This is particularly useful for studying the effects of decaprenol phosphate depletion or accumulation on cell physiology without the lethality that might be associated with a complete gene knockout.

Furthermore, precursor-directed biosynthesis can be employed. This involves feeding the engineered cells with synthetic analogs of the natural substrates. This can lead to the production of modified decaprenyl phosphate molecules, which can be used as chemical probes to study the enzymes that interact with them.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.